Terofenamate

Beschreibung

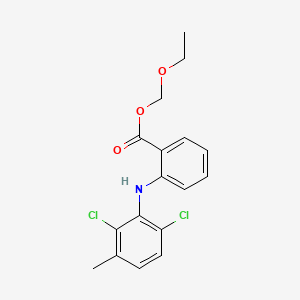

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29098-15-5 |

|---|---|

Molekularformel |

C17H17Cl2NO3 |

Molekulargewicht |

354.2 g/mol |

IUPAC-Name |

ethoxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate |

InChI |

InChI=1S/C17H17Cl2NO3/c1-3-22-10-23-17(21)12-6-4-5-7-14(12)20-16-13(18)9-8-11(2)15(16)19/h4-9,20H,3,10H2,1-2H3 |

InChI-Schlüssel |

FRQSLQPWXFAJFO-UHFFFAOYSA-N |

SMILES |

CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |

Kanonische SMILES |

CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |

Aussehen |

Solid powder |

melting_point |

73.5 °C |

Andere CAS-Nummern |

29098-15-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

etoclofene terofenamate |

Herkunft des Produkts |

United States |

Mechanistic Investigations and Biological Target Elucidation of Terofenamate

Exploration of Molecular Mechanisms of Action

The therapeutic and biological effects of fenamates are rooted in their ability to interact with and modulate various cellular pathways and enzymatic activities. These interactions collectively contribute to their anti-inflammatory and potential anti-cancer properties.

A primary mechanism of action for fenamate NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation and pain. patsnap.compatsnap.com Etofenamate, for instance, inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) production. patsnap.com Beyond COX inhibition, etofenamate has also been shown to inhibit lipoxygenase, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov This dual inhibition of both cyclooxygenase and lipoxygenase pathways contributes to its broad anti-inflammatory profile. nih.gov The anti-inflammatory effects are further amplified by the inhibition of the release of other inflammatory mediators like histamine and the antagonism of bradykinin and serotonin. nih.gov

| Enzyme/Pathway | Effect of Fenamate Analogues | Compound Studied |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition | Etofenamate |

| Cyclooxygenase-2 (COX-2) | Inhibition | Etofenamate |

| Lipoxygenase | Inhibition | Etofenamate |

| Prostaglandin Synthesis | Reduction | Etofenamate |

| Histamine Release | Inhibition | Etofenamate |

Fenamates have been demonstrated to perturb key signaling pathways involved in cell growth, proliferation, and inflammation. Tolfenamic acid has been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a complex role in cancer development. nih.gov Specifically, tolfenamic acid blocks the TGF-β/Smad pathway by interfering with the phosphorylation of Smad2/3, a crucial step in the signaling cascade. nih.gov This inhibitory effect on the TGF-β pathway is a potential mechanism for its anti-cancer activity. nih.gov

Furthermore, tolfenamic acid has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cancer. nih.govnih.gov It achieves this by reducing the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. nih.govnih.gov This suppression of NF-κB activation is mediated, at least in part, through the down-regulation of c-Jun N-terminal kinase (JNK) phosphorylation. nih.govnih.gov

The modulation of enzymatic activities and signaling pathways by fenamates culminates in distinct cellular responses, most notably the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Tolfenamic acid has been shown to induce apoptosis in various cancer models. nih.gov Gene expression profiling of pancreatic cancer cells treated with tolfenamic acid revealed significant alterations in genes involved in cell cycle regulation, cell growth and proliferation, and cell death and survival. oncotarget.com This suggests that the anti-cancer effects of tolfenamic acid are mediated by a broad impact on the cellular machinery that governs cell fate. oncotarget.com The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a key strategy in cancer therapy. mdpi.com

Identification and Characterization of Biological Targets

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more specific and effective drugs.

In addition to enzymatic inhibition, fenamates can directly interact with cellular receptors. Studies have shown that mefenamic acid and sodium meclofenamate, other members of the fenamate class, can inhibit the binding of prostaglandin E2 (PGE2) to its receptor in a dose-dependent manner. nih.gov This direct antagonism of prostaglandin receptors represents another layer of their anti-inflammatory mechanism, independent of the inhibition of prostaglandin synthesis. nih.gov Prostaglandin receptors are a subfamily of G-protein-coupled receptors that are primary targets for prostanoids. wikipedia.orgmedchemexpress.com

| Receptor | Effect of Fenamate Analogues | Compound(s) Studied |

|---|---|---|

| Prostaglandin E2 (PGE2) Receptor | Inhibition of ligand binding | Mefenamic Acid, Sodium Meclofenamate |

Biophysical and computational studies have provided detailed insights into the interaction between fenamates and their protein targets. nih.govelsevierpure.com X-ray crystallography has revealed that fenamates like flufenamic acid, meclofenamic acid, mefenamic acid, and tolfenamic acid bind within the cyclooxygenase channel of human COX-2 in an inverted orientation. nih.gov In this orientation, the carboxylate group of the fenamate interacts with key amino acid residues, Tyr-385 and Ser-530, at the top of the channel. nih.gov

Computational modeling and molecular dynamics simulations are powerful tools for understanding the binding modes and stability of drug-protein complexes. nih.govsciencedaily.com These methods can predict the binding affinity and elucidate the specific interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. nih.gov Such studies are critical for the rational design and optimization of new drug candidates. uark.edu

Investigation of Downstream Molecular Effectors and Pathways

The primary mechanism of action of Terofenamate, a non-steroidal anti-inflammatory drug (NSAID), is the inhibition of cyclooxygenase (COX) enzymes. This upstream action sets off a cascade of downstream effects by reducing the synthesis of key inflammatory mediators, most notably prostaglandins. The subsequent decrease in the availability of these signaling molecules leads to the modulation of numerous intracellular signaling pathways that are pivotal in the inflammatory response. This section delves into the downstream molecular effectors and pathways influenced by this compound's activity.

The biological effects of prostaglandin E2 (PGE2), a principal mediator of inflammation, are transduced through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. nih.govfrontiersin.orgresearchgate.netnih.gov Each of these receptors is coupled to different G proteins and, consequently, activates unique downstream signaling cascades. By inhibiting PGE2 synthesis, this compound effectively dampens the activation of these pathways.

The EP1 receptor is coupled to the Gq protein. nih.gov Its activation leads to the stimulation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). nih.gov This pathway is associated with the activation of transcription factors such as the nuclear factor of activated T cells (NFAT) and nuclear factor-kappaB (NF-κB), as well as the mitogen-activated protein kinase (MAPK) pathway. nih.gov

In contrast, the EP2 and EP4 receptors are coupled to the Gs protein. nih.gov Activation of these receptors stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) production. nih.govfrontiersin.org This elevation in cAMP activates protein kinase A (PKA) and the cAMP response element binding protein (CREB). nih.gov The EP4 receptor, and to some extent the EP2 receptor, can also activate the phosphoinositol-3-kinase (PI3K)/Akt signaling pathway. nih.gov

The EP3 receptor is primarily coupled to the Gi protein, which has an inhibitory effect on adenylate cyclase, thereby reducing cAMP levels. nih.gov This counteracts the signaling from EP2 and EP4 receptors.

Table 1: Downstream Signaling Pathways of Prostaglandin E2 (PGE2) Receptors

| Receptor | G Protein | Key Downstream Effectors |

|---|---|---|

| EP1 | Gq | Phospholipase C (PLC), Increased Intracellular Ca2+, Protein Kinase C (PKC), NFAT, NF-κB, MAPK |

| EP2 | Gs | Adenylate Cyclase, Increased cAMP, Protein Kinase A (PKA), CREB, PI3K/Akt |

| EP3 | Gi | Inhibition of Adenylate Cyclase, Decreased cAMP |

| EP4 | Gs | Adenylate Cyclase, Increased cAMP, PKA, CREB, PI3K/Akt |

Beyond its effects on prostaglandin synthesis, this compound may also influence other inflammatory pathways, including those mediated by leukotrienes and histamine.

Leukotrienes are another class of inflammatory mediators derived from arachidonic acid. They exert their effects by binding to G protein-coupled receptors, primarily BLT and CysLT receptors. apexbt.comnih.gov These receptors can activate Gq proteins, leading to increased intracellular calcium, or Gi proteins, which decrease intracellular cAMP. nih.gov The activation of these pathways triggers a cascade of kinase reactions that ultimately alter gene transcription and cellular motility. nih.gov

Histamine, a well-known mediator of allergic and inflammatory reactions, acts through four different GPCRs (H1R, H2R, H3R, and H4R). nih.govmdpi.com The H1 receptor, in particular, is involved in inflammation and signals through the Gq/11 pathway, leading to an increase in intracellular calcium. mdpi.com The H4 receptor is also implicated in inflammatory responses and can modulate the release of cytokines. nih.gov Downstream of histamine receptor activation, signaling can proceed through pathways involving protein kinase C (PKC), extracellular signal-regulated kinases (ERK), and the activation of the transcription factor AP-1. nih.gov

Furthermore, the inhibition of leukocyte migration is another reported effect of related NSAIDs. This process is complex and involves the coordinated action of various adhesion molecules and signaling pathways. The MKL/SRF signaling pathway, for instance, is crucial for regulating the actin cytoskeleton, which is essential for cell motility. frontiersin.org By impeding leukocyte migration, this compound would interfere with these downstream cytoskeletal and signaling events.

Table 2: Other Potential Downstream Pathways Modulated by this compound

| Inflammatory Mediator | Receptor Type | Key Downstream Signaling Events |

|---|---|---|

| Leukotrienes | BLT and CysLT Receptors (GPCRs) | Activation of Gq (Increased Ca2+) or Gi (Decreased cAMP), Kinase Cascades, Altered Gene Transcription |

| Histamine | H1 and H4 Receptors (GPCRs) | Activation of Gq (Increased Ca2+), Modulation of Cytokine Release, PKC, ERK, AP-1 Activation |

| Leukocyte Adhesion Molecules | Integrins, Selectins | MKL/SRF Pathway, Regulation of Actin Cytoskeleton |

Preclinical Research Paradigms and Pharmacological Studies on Terofenamate

In Vitro Pharmacological Investigations

In vitro studies are fundamental for determining the direct cellular and molecular activity of a pharmacological agent before advancing to more complex biological systems. For Terofenamate, these investigations have centered on its effects on cell viability and its primary mechanism of action.

Cellular assays are crucial for quantifying a compound's functional effects at the cellular level. As an NSAID, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. While specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not detailed in the provided research, studies have noted that maximal plasma concentrations following topical application remain well below these inhibitory concentrations. nih.gov

Beyond its primary target, the cytotoxic potential of this compound has been evaluated. In one study, the cytotoxicity of microemulsion formulations of the compound was tested against RAW 264.7 macrophage-like cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells as an indicator of their viability. The results determined the half-maximal inhibitory concentration (IC50), which represents the concentration at which cell growth is inhibited by 50%. scielo.br

Table 1: In Vitro Cytotoxicity of this compound Microemulsions against RAW 264.7 Cells

| Formulation | IC50 (‰ v/v) |

|---|---|

| M1ETF | 2.10 ± 0.04 |

| M2ETF | 0.54 ± 0.02 |

| M3ETF | 0.52 ± 0.01 |

| M4ETF | 1.03 ± 0.02 |

Data sourced from a study on novel topical microemulsions of etofenamate. scielo.br

Organotypic co-culture systems, which involve growing different cell types together in a three-dimensional (3D) matrix, are advanced in vitro models that better mimic the complex microenvironment of living tissue. frontiersin.orgnih.gov These models bridge the gap between traditional 2D single-layer cultures and in vivo animal models, allowing for the study of complex cellular interactions. frontiersin.orgnih.govnih.gov For instance, 3D models have been developed to study tumor cell invasion, the tumor microenvironment, and drug-induced liver injury by co-culturing cancer cells with fibroblasts or hepatocytes with macrophages. nih.govnih.govmdpi.com

While these 3D and co-culture models are increasingly used in drug discovery and toxicology, specific studies utilizing organotypic co-culture systems to investigate the cellular interactions of this compound have not been detailed in the available research literature. Such models could, however, provide a valuable platform for future research, for example, to study the compound's effects on inflamed synovial tissue by co-culturing fibroblasts, macrophages, and chondrocytes, or to further investigate its metabolism and potential hepatotoxicity in a more physiologically relevant context. nih.gov

In Vivo Experimental Model Studies

In vivo studies in animal models are essential for understanding the pharmacological effects of a drug within a complex, living organism. Research on this compound has utilized several well-established animal models to confirm its anti-inflammatory and analgesic efficacy. nih.govnih.gov

A variety of animal models have been employed to investigate the different facets of inflammation and pain and to assess this compound's activity. These models are designed to replicate specific aspects of human pathological conditions.

Acute Inflammation Models : The carrageenan-induced paw edema model in rats is a standard tool for studying acute local inflammation. nih.gov Injection of carrageenan into the paw induces a predictable inflammatory response characterized by swelling. nih.gov Another model is the UV light-induced erythema in guinea pigs, which assesses anti-inflammatory effects on cutaneous inflammation. nih.gov Acetic acid-induced vascular permeability in mice is also used to measure a compound's ability to inhibit fluid extravasation, a key component of acute inflammation. nih.gov

Sub-chronic and Chronic Inflammation Models : To study longer-term inflammatory processes, researchers have used the felt-pellet-induced granuloma formation model in rats. nih.gov For modeling chronic, immune-mediated inflammation, the adjuvant-induced arthritis model in rats is employed, which shares some features with human rheumatoid arthritis. nih.gov

Analgesia Models : The analgesic properties of this compound have been evaluated using the acetic acid-induced writhing test in both mice and rats, where the compound's ability to reduce abdominal constrictions is measured. nih.gov Additionally, the squeak response caused by flexing the joint in a silver nitrate-induced arthritis model in rats has been used to assess pain relief. nih.gov

In conjunction with the animal models, specific biological responses and biomarkers are measured to quantify the drug's effect.

Edema and Erythema Assessment : In the paw edema model, the primary biological response measured is the change in paw volume or thickness over time. nih.govresearchgate.net For the UV radiation model, the degree of erythema (redness) is visually scored. nih.govasianjpr.com

Histopathological Evaluation : To assess the effect at a tissue level, histological analysis is performed. Following an experiment, tissue from the inflamed area (e.g., the rat paw) is excised, fixed, and stained, typically with hematoxylin (B73222) and eosin (B541160) (H&E). nih.gov Microscopic examination of these tissues allows for the evaluation of changes in tissue structure, the degree of edema, and the infiltration of inflammatory cells like mononuclear and polymorphonuclear cells. nih.govresearchgate.net

Pain Response Quantification : In analgesia models, the biological response is a behavioral measure. This includes counting the number of writhes in the acetic acid test or observing changes in vocalization or withdrawal reflexes in response to a painful stimulus. nih.gov

Table 2: Summary of In Vivo Preclinical Findings for this compound

| Animal Model | Species | Biological Response Measured | Finding |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Paw swelling, inflammatory cell infiltration | Effective inhibition of edema. nih.govnih.gov |

| UV Light-Induced Erythema | Guinea Pig | Skin redness (erythema) | Dose-related inhibition of erythema. nih.gov |

| Felt-Pellet-Induced Granuloma | Rat | Granuloma formation | Significant inhibition of granuloma formation. nih.gov |

| Adjuvant-Induced Arthritis | Rat | Arthritis development | Significant inhibition of arthritis. nih.gov |

Pharmacokinetic and Drug Metabolism Research Methodologies

Pharmacokinetic and drug metabolism studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, this research is critical, particularly as it is often applied topically and functions as a prodrug.

Methodologies for studying this compound's pharmacokinetics involve both in vitro and in vivo approaches. In vitro permeation studies are particularly relevant for topical formulations. These experiments often use Franz diffusion cells to measure the release and permeation of the drug from its vehicle (e.g., a gel) across a membrane, which can be synthetic or biological, such as excised human skin. scielo.brtandfonline.com

In vivo pharmacokinetic studies have been conducted in multiple animal species, including rats, rabbits, dogs, and monkeys, as well as in human volunteers. nih.gov These studies typically involve administering the drug via a specific route (e.g., oral, topical, or intramuscular) and then collecting biological samples like urine and plasma over time. nih.govnih.gov

Analytical techniques are then used to identify and quantify the parent drug and its metabolites in these samples. Research has shown that this compound is metabolized to its active form, flufenamic acid, and several other derivatives, including 5-hydroxy-, 4'-hydroxy-, and 5,4'-dihydroxy-etofenamate, as well as corresponding flufenamic acid derivatives. wikipedia.orgnih.gov Thin-layer chromatography has been described for the analysis of these metabolites. nih.gov The metabolic pattern has been found to differ between species; for instance, rats preferentially excrete flufenamic acid derivatives, while dogs exhibit profound degradation of the compound. nih.gov This research helps determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and bioavailability, and it has shown that the metabolic profile is similar following both oral and cutaneous application. nih.govnih.gov

Absorption and Distribution Studies in Preclinical Models

Data regarding the absorption and distribution of this compound in preclinical models are not available in the current scientific literature. Studies in this area would typically investigate the rate and extent of absorption into the systemic circulation and the subsequent distribution into various tissues and organs.

Table 1: Bioavailability and Distribution Parameters of this compound in Animal Models (Data Not Available)

| Parameter | Species 1 | Species 2 | Species 3 |

| Oral Bioavailability (%) | N/A | N/A | N/A |

| Time to Maximum Concentration (Tmax) | N/A | N/A | N/A |

| Volume of Distribution (Vd) | N/A | N/A | N/A |

| Plasma Protein Binding (%) | N/A | N/A | N/A |

Metabolic Pathway Mapping and Metabolite Identification

Information on the metabolic pathways of this compound and the identification of its metabolites has not been reported. Such studies are crucial for understanding the biotransformation of a compound within a biological system.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The specific Cytochrome P450 (CYP) enzymes involved in the metabolism of this compound are currently unknown. In drug metabolism, CYP enzymes play a critical role in the phase I oxidation of many xenobiotics. nih.govnih.govmdpi.com Identifying the specific isozymes responsible for a compound's metabolism is essential for predicting potential drug-drug interactions. nih.govresearchgate.net

Identification of Novel Biotransformation Products using High-Resolution Analytical Techniques

There are no published studies on the identification of biotransformation products of this compound. High-resolution analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are typically employed to identify and characterize metabolites in biological matrices.

Excretion Pathway Characterization

Table 2: Excretion Profile of this compound in Preclinical Models (Data Not Available)

| Excretion Route | Percentage of Dose Excreted |

| Renal (Urine) | N/A |

| Fecal (Bile) | N/A |

| Other | N/A |

Toxicological Assessment and Environmental Impact Research of Terofenamate

In Vitro Toxicology Methodologies and Findings

In vitro toxicology studies utilize isolated cells, tissues, or organs to assess the biological activity and potential toxicity of a substance under controlled laboratory conditions.

Cytotoxicity refers to the ability of a substance to cause damage or death to cells, while cell viability indicates the proportion of living and functioning cells in a population. thepsci.eu These studies are crucial for evaluating the potential harm of chemicals and drugs. Common methodologies include assays that measure metabolic activity (e.g., MTT assay), cell membrane integrity (e.g., LDH release), and cell proliferation. thepsci.eunc3rs.org.ukmdpi.comnih.gov

While these methodologies are standard for assessing cellular health, specific detailed research findings on the cytotoxicity and cell viability of Terofenamate (PubChem CID 65763) were not identified in the conducted literature searches.

Genotoxicity testing evaluates the detrimental effects of chemical or physical agents on the genetic material of living cells, potentially leading to DNA damage or chromosomal alterations. mdpi.comjuniperpublishers.comtuvsud.com Mutagenicity, a subset of genotoxicity, specifically refers to the induction of irreversible and transmissible changes in the genetic material. mdpi.com Standard genotoxicity tests include the bacterial reverse mutation assay (Ames test) for gene mutations, and in vitro mammalian cell tests such as the chromosome aberration test and micronucleus assay for chromosomal damage. juniperpublishers.comtuvsud.comjournalarrb.comnih.gov

Specific detailed research findings on the genotoxicity and mutagenicity of this compound (PubChem CID 65763) were not identified in the conducted literature searches.

Immunotoxicology focuses on how chemical substances affect the immune system, potentially leading to immunosuppression, immunoenhancement, or immunomodulation. nih.goveuropa.eunih.gov Investigations typically involve evaluating immune organ histopathology and weight, lymphocyte counts, serum immunoglobulin levels, and functional assessments of cell-mediated and humoral immune responses. nih.govnih.gov

Specific detailed research findings on the immunotoxicology of this compound (PubChem CID 65763) were not identified in the conducted literature searches.

Predictive toxicology employs computational models and in silico methods to forecast the potential toxicity of chemical compounds based on their molecular structure and properties. thepsci.eumdpi.comnih.govazolifesciences.comnih.gov Approaches include Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and deep learning algorithms, which analyze large datasets to predict adverse effects and identify potential hazards efficiently and cost-effectively. thepsci.eumdpi.comnih.govazolifesciences.comnih.goveuropa.eufrontiersin.orgclinicalcasereportsint.comnih.govnih.govinsphero.com Programs like the ToxCast research program utilize high-throughput screening data to build models that predict in vivo animal effects from in vitro data. nih.gov

Specific detailed research findings or predictions for this compound (PubChem CID 65763) derived from computational toxicology models were not identified in the conducted literature searches.

In Vivo Toxicology Studies in Research Models

In vivo toxicology studies involve testing substances in living organisms to observe their effects on a whole biological system, providing insights into complex interactions and systemic toxicity. ijper.org

Acute toxicity studies assess the adverse effects that may occur from a single, short-term exposure to a substance, typically over 24 to 96 hours, with observations extending up to 14 days. nih.govijper.orgresearchgate.netnc3rs.org.uknih.gov These studies often determine the median lethal dose (LD50), which is the dose causing death in 50% of the tested animal population. nih.govnih.gov Chronic toxicity studies evaluate the effects of prolonged or repeated exposure over a significant portion of an organism's lifespan, ranging from weeks to months. journaljocamr.comeuropa.eunih.govnc3rs.org.ukaaqr.org These studies focus on sub-lethal effects such as growth, reproduction, behavior, and histopathological changes in various organs. nc3rs.org.uk Rodents (e.g., rats, mice) are commonly used in both acute and chronic toxicity studies due to their availability and ease of handling. nih.govijper.org

This compound has been noted to exhibit a low level of toxicity and was well tolerated in animal studies. nih.gov Studies involving this compound have been performed in mice. azolifesciences.com However, specific detailed research findings, including quantitative data such as LD50 values, observed clinical signs, or histopathological changes from acute or chronic toxicity profiling of this compound (PubChem CID 65763) in model organisms, were not identified in the conducted literature searches.

Developmental and Reproductive Toxicology Research

Detailed, specific research findings focusing solely on the developmental and reproductive toxicology (DART) of this compound are not extensively documented in the publicly available scientific literature. However, DART studies are a fundamental component of the non-clinical assessment required for pharmaceutical compounds. These studies are designed to evaluate the potential impact of a test compound on reproductive functions in both male and female subjects, as well as on pregnancy outcomes, embryo/fetal development, parturition, and the postnatal development of offspring. nih.govfrontiersin.orgnih.govpharmaron.com Such assessments are performed following internationally recognized regulatory protocols to establish safety margins and inform specific recommendations for product use. nih.govcriver.com

Neurotoxicology and Ocular Toxicology Investigations

In terms of ocular toxicology, this compound, as an aminoarylcarboxylic acid derivative, belongs to a class of NSAIDs that can be considered for treating ocular inflammation. google.comgoogle.comepo.org While NSAIDs are used in ophthalmic applications to manage conditions such as conjunctivitis and other forms of eye inflammation, the existing literature primarily discusses the therapeutic applications of topical NSAIDs or the general adverse corneal events associated with their use, rather than specific toxicological investigations of this compound itself on ocular tissues. google.comgoogleapis.comgoogle.comnih.gov Adverse events related to topical NSAIDs can include corneal complications, particularly with high doses or in the presence of ocular comorbidities. nih.gov

Ecotoxicological Research and Environmental Fate

This compound is identified as a pharmaceutical compound that poses a potential threat to the aquatic environment. epa.iedcu.ie The presence of pharmaceuticals, including NSAIDs like this compound, in aquatic environments is a growing concern due to their widespread consumption and incomplete removal by conventional wastewater treatment processes. mdpi.comresearchgate.netnih.gov

Occurrence and Fate in Aquatic Environments

Pharmaceuticals, once released into the environment, can undergo various transformations, and their fate depends on factors such as the degree of transformation of the parent drug, the structure of newly formed metabolites, and the quantity of both parent drug and metabolites excreted. epa.ie Monitoring the occurrence of such compounds in wastewater effluent and marine surface waters is essential. dcu.ie

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Value | Source/Reference |

| Molecular Weight | 354 g/mol | QSAR-DK ospar.org |

| Water Solubility | 4.04 mg/L | QSAR-DK ospar.org |

Bioaccumulation Potential in Non-Target Organisms

This compound exhibits a high potential for bioaccumulation in non-target organisms. ospar.org The bioconcentration factor (BCF) is a key indicator of a chemical's tendency to accumulate in organisms from the surrounding water.

Table 2: Predicted Bioaccumulation Potential of this compound

| Parameter | Value | Source/Reference | Remarks |

| BCF | 8913 | QSAR-DK: EPIWIN 3.02 ospar.org | Indicates very high bioconcentration factor |

While the octanol-water partition coefficient (Kow) is often used to assess bioaccumulation, for ionizable pharmaceuticals, the octanol-water distribution coefficient (Dow) is considered a more reliable measure as it accounts for both neutral and ionized fractions at a given pH. epa.ie The accumulation of pharmaceutical residues in wild aquatic species, particularly fish and mussels, has been a focus of several studies. epa.iedcu.iemdpi.com

Long-Term Environmental Effects Studies on Aquatic Biota

The long-term effects of pharmaceutical compounds, including NSAIDs, on aquatic biota are a significant area of concern. Pharmaceuticals are designed to elicit specific biological responses at low doses, and their persistence in the environment can lead to chronic exposure for aquatic organisms. epa.ieresearchgate.netmdpi.com Such chronic exposure is associated with potential bioaccumulation and represents an environmental risk to aquatic biota. mdpi.com

While specific long-term environmental effect studies focusing exclusively on this compound were not detailed in the provided search results, general research indicates that pharmaceuticals can lead to acute impacts, such as large-scale mortalities, and also chronic effects, including immune suppression, reduced metabolism, and damage to organs like gills and epithelia in fish. researchgate.net The presence of NSAIDs in aquatic environments has been linked to adverse effects in various aquatic organisms, including genetic damage, oxidative stress, metabolic disorders, endocrine disruption, teratogenesis, and reductions in reproductive rates. mdpi.com Research on the occurrence of drugs in bivalves is increasing due to their role as bioindicators of aquatic pollution and their consumption by humans. mdpi.com

Structure Activity Relationship Sar and Rational Drug Design Approaches for Terofenamate Derivatives

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a pivotal role in the rational design and optimization of Terofenamate derivatives. These in silico methods enable researchers to predict and analyze molecular interactions, thereby guiding the synthesis of compounds with improved pharmacological profiles. frontiersin.orgnih.gov

Molecular docking is a computational method used to predict the preferred binding orientations and affinities between small molecules (ligands) and macromolecular target structures (receptors) at an atomic level. openaccessjournals.com It is a crucial tool in drug discovery, allowing for the identification of potential drug candidates and the analysis of protein-ligand interactions. nih.govopenaccessjournals.com

Molecular dynamics (MD) simulations extend the insights gained from docking by providing dynamic structural information about the interactions between drug candidates and target macromolecules. nih.govmdpi.com MD simulations model the behavior of molecular systems over time, offering a more comprehensive understanding of the binding event's dynamic nature and the stability of the formed complexes. frontiersin.orgnih.govmdpi.combiotechrep.ir

In the context of SARS-CoV-2 main protease (Mpro), this compound has been subjected to molecular docking studies. These studies are typically part of a larger virtual screening protocol. For instance, in one study, compounds, including this compound, were selected for molecular docking against SARS-CoV-2 Mpro after an initial screening based on a Quantitative Structure-Activity Relationship (QSAR) model. tubitak.gov.trresearchgate.net The top-docking scored compounds then underwent short (10 ns) molecular dynamics simulations, followed by Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations to estimate binding free energies. The most promising compounds were further subjected to longer (100 ns) MD simulations. tubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical relationships between the chemical structure of a molecule and its biological activity. wikipedia.orgnih.gov This approach allows for the prediction of how changes in a compound's chemical structure might affect its biological activity in a predictable way, aiding in the identification of underlying molecular mechanisms and guiding modifications for improved efficacy. nih.gov

This compound has been part of QSAR-guided virtual screening campaigns. For example, an antiviral therapeutic activity binary QSAR model was used to screen a library of approved drugs and compounds under clinical investigation for activity against SARS-CoV-2. This compound was among the compounds identified with a normalized therapeutic activity prediction value of 0.78, indicating potential therapeutic activity. tubitak.gov.trresearchgate.net

The QSAR model used in such screenings typically involves a training set and a test set, with performance metrics like sensitivity, specificity, accuracy, and Matthews correlation coefficient (MCC) to validate its predictive ability. tubitak.gov.tr

Virtual screening (VS) is a computational technique that provides an inexpensive and fast alternative to high-throughput screening for discovering new drugs. nih.govmmsl.cz It allows for the testing of large databases of compounds in silico, enabling the prioritization of compounds with predicted activity and the elimination of inactive ones before experimental testing. mmsl.cz Virtual screening methods can be broadly categorized into ligand-based and structure-based approaches. nih.govmmsl.cz Ligand-based methods are particularly useful when the 3D structure of the target protein is unknown, relying on the principle that compounds structurally similar to known active ligands are likely to exhibit similar activity. nih.gov

This compound has been identified through virtual screening efforts targeting the SARS-CoV-2 main protease (Mpro). Mpro is a crucial enzyme for the virus's life cycle, making it a significant target for antiviral drug development. nih.govmdpi.comnih.govmdpi.com In one study, this compound was among 370 compounds selected for molecular docking against SARS-CoV-2 Mpro, following an initial screening using a binary QSAR model. tubitak.gov.trresearchgate.net This screening aimed to identify compounds from an FDA-approved drug library and compounds under clinical investigation that could potentially act as antiviral agents. tubitak.gov.tr

The results from such screenings provide valuable data for further investigation. For example, this compound exhibited a docking score of -4.28 kcal/mol and a normalized predicted activity of 0.78 in a virtual screening against SARS-CoV-2 Mpro. tubitak.gov.trresearchgate.net

| Compound | Docking Score (kcal/mol) | Normalized Predicted Activity |

|---|---|---|

| This compound | -4.28 tubitak.gov.trresearchgate.net | 0.78 tubitak.gov.trresearchgate.net |

Virtual Screening and Ligand-Based Design Approaches

Design and Synthesis of this compound Analogs

The design and synthesis of analogs involve making targeted chemical modifications to a lead compound, like this compound, to enhance its desired biological activity or selectivity. This process is often guided by SAR insights and computational modeling. wikipedia.orgnih.gov

While specific detailed research findings on the synthesis and SAR of this compound analogs for enhanced activity or selectivity are not extensively detailed in the provided search results, the general principles of analog design apply. Medicinal chemists systematically introduce new chemical groups into the core structure of a bioactive compound and then evaluate the biological effects of these modifications. wikipedia.org This iterative process aims to identify structural features that contribute positively or negatively to the desired activity and to minimize any undesirable effects. The goal is to optimize parameters such as potency, selectivity for a specific biological target, and pharmacokinetic properties. wikipedia.orggoogle.co.ug The development of new thiazolidine-4-one derivatives as SARS-CoV-2 Mpro inhibitors, where the thiazolidinone core acts as a mimetic and a nitro-substituted aromatic portion establishes π-π stacking interactions, exemplifies how chemical modifications are explored to improve inhibitory potencies and binding to enzymatic residues. mdpi.com

Methodologies for Derivative Synthesis and Purification

The synthesis of this compound and its derivatives, which are part of the N-arylanthranilic acid class, typically involves established organic synthesis methodologies. A common approach for synthesizing N-aryl anthranilic acid derivatives is the Ullmann condensation reaction. This method involves the reaction of o-chloro benzoic acid with various substituted anilines, catalyzed by cupric oxide in the presence of anhydrous potassium carbonate. fishersci.cafishersci.cafishersci.co.ukflybase.org This reaction yields the N-aryl anthranilic acid scaffold, which can then be further modified to produce ester derivatives like this compound.

More advanced synthetic strategies for N-aryl anthranilic acid derivatives include microwave-assisted copper-catalyzed amination of o-chloro and o-bromobenzoic acids. fishersci.co.ukflybase.orgfishersci.se These modified Ullmann coupling reactions, sometimes conducted in ionic liquids, offer advantages such as high chemoselectivity, reduced reaction times, and simplified work-up procedures, and can achieve high yields (up to 99%). fishersci.co.ukflybase.orgfishersci.se The process often eliminates the need for acid protection during the amination step. fishersci.co.ukflybase.org

Purification of these synthesized compounds is critical to ensure high purity for biological evaluation. Common purification techniques include recrystallization, often from solvents such as ethanol. fishersci.cafishersci.ca Precipitation with dilute hydrochloric acid is also employed to isolate the desired compounds. fishersci.cafishersci.ca For related compounds like etofenamate, purification through repeated molecular distillation has been reported, indicating that similar advanced techniques may be applied to this compound derivatives to achieve high purity. [10 from previous search]

Characterization of the synthesized derivatives is performed using a range of analytical techniques, including melting point (mp) determination, thin-layer chromatography (TLC), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectral analysis. fishersci.cafishersci.ca These methods confirm the chemical structure and purity of the synthesized compounds.

Evaluation of Structure-Activity Relationships

The evaluation of structure-activity relationships for this compound and other N-arylanthranilic acid derivatives is fundamental to understanding their anti-inflammatory mechanism and guiding the rational design of more potent or selective agents. SAR analysis aims to correlate specific structural features with observed biological activity. labsolu.cauni.lunih.govwikipedia.org

Correlation of Structural Modifications with Biological Activity

Extensive quantitative structure-activity relationship (QSAR) studies on N-arylanthranilic acids have revealed several key correlations between structural modifications and anti-inflammatory activity. labsolu.canih.govwikipedia.org

Carboxyl Functionality : The position of the carboxyl group is critical for activity. Derivatives with the amino benzoic acid group at the 3- or 4-positions are generally inactive, highlighting the importance of the ortho-relationship between the amino and carboxyl groups for biological efficacy. uni.lu Interestingly, the anti-inflammatory activity can be retained if the carboxylic acid function is replaced with an isosteric tetrazole group. uni.lu

Substitutions on the Anthranilic Acid Ring : Generally, introducing substituents directly onto the anthranilic acid ring tends to reduce the anti-inflammatory activity. uni.lu

Substitutions on the N-Aryl Ring : The impact of substitutions on the N-aryl ring can be complex and assay-dependent. For instance, in the ultraviolet erythema assay, mono-substitution with a trifluoromethyl (CF₃) group showed an order of activity of 3' > 2' > 4', with flufenamic acid (a 3'-CF₃ substituted fenamate) being particularly potent. uni.lu Conversely, in the rat paw edema assay, 2'-chloro derivatives demonstrated higher potency compared to their 3'-chloro analogues. uni.lu For disubstituted derivatives, a 2',3'-disubstitution pattern, as seen in mefenamic acid, often leads to the most effective compounds. uni.lu

The NH Moiety : The secondary amine (-NH-) linkage connecting the two aromatic rings is indispensable for the anti-inflammatory activity of N-arylanthranilic acids. Replacing this NH group with other functionalities, such as oxygen (O), methylene (B1212753) (CH₂), sulfur (S), sulfonyl (SO₂), N-methyl (N-CH₃), or N-acetyl (NCOCH₃) groups, significantly diminishes or abolishes the activity. uni.lu

The following table summarizes some key structural modifications and their general correlation with anti-inflammatory activity in N-arylanthranilic acid derivatives:

| Structural Feature | Modification/Position | Observed Effect on Anti-inflammatory Activity |

|---|---|---|

| Carboxyl Functionality | Position at 3- or 4-amino benzoic acid | Loss of activity uni.lu |

| Carboxyl Functionality | Replacement with isosteric tetrazole | Retention of activity uni.lu |

| Anthranilic Acid Ring | General substitution | Generally reduces activity uni.lu |

| N-Aryl Ring | Mono-substitution with CF₃ (UV erythema assay) | Order of activity: 3' > 2' > 4' uni.lu |

| N-Aryl Ring | Mono-substitution with Cl (rat paw edema assay) | 2'-Cl derivatives more potent than 3'-Cl uni.lu |

| N-Aryl Ring | Di-substitution (e.g., 2',3'-dimethyl) | Most effective (e.g., Mefenamic acid) uni.lu |

| NH Moiety | Replacement with O, CH₂, S, SO₂, N-CH₃, NCOCH₃ | Significantly reduced or abolished activity uni.lu |

| Molecular Conformation | Angle between benzene (B151609) rings (94°-112.08°) | Correlated with high activity for 2,3,6-substituted compounds labsolu.canih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

The core pharmacophoric feature of fenamate NSAIDs, including this compound, is the N-phenylanthranilic acid moiety. nih.govfishersci.ca This structural unit is crucial for their interaction with biological targets, primarily the cyclooxygenase (COX) enzymes. Fenamates exert their anti-inflammatory effects largely by acting as competitive inhibitors of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby reducing the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation. fishersci.canih.gov

Key pharmacophoric features for fenamate NSAID activity, particularly their COX inhibition, include:

The Carboxylic Acid Group (-COOH) : This acidic functionality is essential for activity. It is typically ionized at physiological pH (pKa ~ 4) nih.gov and is believed to interact with a specific basic residue within the active site of the COX enzyme. Modifications or replacements of this group generally lead to a decrease in activity. uni.lu this compound, being an ethoxymethyl ester, is a prodrug form where this carboxylic acid is masked and likely undergoes hydrolysis in vivo to release the active N-arylanthranilic acid.

The Secondary Amine (-NH-) Linkage : As noted in SAR studies, the presence of the -NH- group is critical. Its ability to form hydrogen bonds and its conformational flexibility are thought to be important for optimal binding to the enzyme's active site. uni.lu

While N-phenylanthranilic acid has also been identified as a minimal pharmacophore for fenamate activation of Slo2.1 ion channels, this represents a "non-canonical" pathway and is distinct from their primary mechanism of action as COX inhibitors in anti-inflammatory therapy. fishersci.ca Therefore, for their NSAID activity, the interaction with COX enzymes remains the central focus for pharmacophore identification.

Advanced Research Methodologies and Analytical Techniques in Terofenamate Studies

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Toxicological Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for metabolomics and toxicological analysis. It provides high mass accuracy and resolution, enabling the precise identification and characterization of known and unknown compounds, including drug metabolites and potential toxic byproducts. In metabolomics, HRMS can be used to profile the complete set of small-molecule metabolites within a biological sample, offering a comprehensive view of how a compound like Terofenamate is transformed within an organism. For toxicological analysis, HRMS facilitates the detection and quantification of xenobobiotics and their biotransformation products, which is vital for understanding potential adverse effects. While direct research findings specifically detailing HRMS application to this compound were not found, its general utility in identifying and characterizing drug metabolites and toxicological markers makes it an indispensable tool for understanding the fate and potential impact of pharmaceutical compounds.

Chromatography Techniques for Compound Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Chromatography techniques, coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of chemical compounds in complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two prominent examples.

LC-MS/MS is particularly well-suited for analyzing polar and thermally labile compounds. It involves separating compounds based on their interaction with a stationary phase and a mobile phase (liquid chromatography), followed by their detection and fragmentation in a mass spectrometer. This technique has been explicitly utilized for the determination of this compound in environmental samples, such as liquid matrices from the Irish aquatic environment. dcu.ie This demonstrates its effectiveness in quantifying this compound in complex environmental or biological matrices.

GC-MS is typically employed for volatile and semi-volatile compounds. It separates compounds based on their boiling points and affinity for the stationary phase (gas chromatography) before they enter the mass spectrometer.

Both LC-MS/MS and GC-MS are critical for pharmacokinetic studies, allowing researchers to measure drug concentrations in biological fluids over time, and for pharmacodynamic studies, by quantifying the drug and its metabolites in target tissues.

Advanced In Vitro Systems for Predictive Modeling

Advanced in vitro systems offer more physiologically relevant models compared to traditional two-dimensional (2D) cell cultures, enhancing the predictability of drug metabolism and toxicity. mdpi.comnews-medical.netnih.govaltex.org

Organoids and Microphysiological Systems (MPS), also known as "organ-on-a-chip" technologies, are three-dimensional (3D) cell culture models that mimic the architecture and function of human organs. news-medical.netnih.govaltex.orgresearchgate.net They provide a more accurate representation of in vivo conditions, including tissue-tissue interfaces, biochemical gradients, and mechanical cues, which are crucial for studying drug absorption, distribution, metabolism, and elimination (ADME). news-medical.netnih.govaltex.orgresearchgate.netdynamic42.com

Liver and intestinal organoids/MPS are particularly relevant for drug metabolism research as these organs play a primary role in drug processing. news-medical.netnih.govaltex.orgresearchgate.netdynamic42.comvanderbilt.edubiorxiv.orgresearchgate.netnih.gov For example, liver organoids have demonstrated normal liver functions, including drug metabolism, for several weeks in culture and can predict liver toxicity with higher sensitivity compared to primary human hepatocytes. vanderbilt.edubiorxiv.orgresearchgate.net These systems can be used to understand how compounds like this compound are metabolized, identify potential metabolic pathways, and assess the impact of metabolites on other organs, thereby reducing the reliance on animal testing. news-medical.netaltex.orgresearchgate.netdynamic42.com

Cell-based systems for toxicity screening, especially 3D models, offer significant advantages over 2D cultures by providing a more robust and physiologically relevant environment for assessing chemical toxicity. mdpi.comnews-medical.net Organotypic 3D airway models, such as EpiAirway™ and MucilAir™, are increasingly used to determine acute respiratory damage and contact irritancy. mdpi.comfrontiersin.orgnih.govnih.gov These models recapitulate the complex pseudostratified structure and cell types of the human airway epithelium, including mucus-producing goblet cells, ciliated cells, and basal cells. mdpi.comfrontiersin.org They have been shown to predict in vivo respiratory toxicity by evaluating endpoints like cytotoxicity, barrier integrity (e.g., transepithelial electrical resistance, TEER), and cell viability. nih.gov While specific studies on this compound using 3D airway models were not found, such models would be highly valuable for assessing its potential respiratory toxicity if it were an inhaled compound or had a mechanism of action that could affect the respiratory system.

Biophysical Techniques for Molecular Interaction Analysis (e.g., SPR, MST, FP, ITC, STD NMR, X-ray Crystallography)

Biophysical techniques are essential for characterizing the molecular interactions between a drug candidate, such as this compound, and its biological targets. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and structural insights.

Surface Plasmon Resonance (SPR) : Measures the binding of a ligand to an immobilized target in real-time, providing kinetic data (association and dissociation rates) and affinity constants (KD).

MicroScale Thermophoresis (MST) : A solution-based technique that measures changes in the movement of molecules in a microscopic temperature gradient upon ligand binding. mdpi.comblogspot.comnih.govnanotempertech.com It is highly sensitive and requires small sample volumes, making it suitable for studying interactions between proteins and small molecules. mdpi.comblogspot.comnih.gov

Fluorescence Polarization (FP) : Measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner, indicating binding events.

Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction, including binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comharvard.edutainstruments.comnih.govwhiterose.ac.uk This comprehensive thermodynamic data is invaluable for understanding the driving forces behind drug-target interactions and for optimizing lead compounds. malvernpanalytical.comtainstruments.comnih.gov

Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) : A ligand-based NMR technique used to identify binding epitopes on small molecules when they interact with larger receptors, including membrane proteins. biorxiv.orgd-nb.infofrontiersin.orgnih.govresearchgate.net It detects magnetization transfer from the saturated protein to the bound ligand, highlighting the protons of the ligand that are in close contact with the protein. biorxiv.orgd-nb.infonih.govresearchgate.net This technique is particularly useful for identifying weak binders and for mapping the binding mode. d-nb.infofrontiersin.orgresearchgate.net

X-ray Crystallography : Provides high-resolution three-dimensional (3D) structural information of proteins and protein-ligand complexes at an atomic level. migrationletters.comcriver.comnih.govnih.gov This technique is crucial for understanding the precise binding sites, optimal drug conformations, and potential off-target interactions, facilitating rational drug design and lead optimization. migrationletters.comcriver.comnih.govnih.gov

These biophysical techniques, while not specifically detailed in direct this compound studies in the search results, are standard in drug discovery and development. They would be employed to characterize this compound's interaction with its intended biological targets, providing critical data for understanding its mechanism of action and for further drug development.

Computational Methods in Biological System Modeling (e.g., Computational Fluid Dynamics)

Computational methods play a significant role in accelerating drug discovery and development by predicting drug behavior and interactions within biological systems. news-medical.netnih.govmdpi.comdrugtargetreview.comfmhr.orgmdpi.com These in silico approaches can reduce the need for extensive experimental testing and provide insights into complex biological processes.

While Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow and mass transport in various systems, including biological ones (e.g., blood flow, drug delivery in airways), direct applications of CFD specifically to this compound were not found in the search results. However, other computational methods are widely applicable to small molecule drug candidates like this compound:

Molecular Docking : Simulates the interaction between a drug molecule (ligand) and a target protein, predicting the binding affinity and the most probable binding pose. mdpi.comfmhr.org

Molecular Dynamics (MD) Simulations : Provide insights into the dynamic behavior of drug-target complexes over time, allowing for the study of conformational changes and binding stability. mdpi.comfmhr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling : Correlates the physicochemical and structural properties of a molecule with its biological activity, enabling the prediction of how structural modifications might affect a compound's properties. mdpi.comfmhr.org

Virtual Screening : Employs computational methods to screen large libraries of compounds against a specific target to identify potential drug candidates. fmhr.org

These computational approaches are indispensable for predicting pharmacokinetic properties, identifying potential safety issues, optimizing drug candidates, and understanding drug distribution and metabolism, all of which are relevant to the comprehensive study of this compound. news-medical.netnih.govmdpi.comdrugtargetreview.comfmhr.orgmdpi.com

Emerging Research Avenues and Future Perspectives for Terofenamate Investigations

Unexplored Biological Pathways and Molecular Targets

While Terofenamate is recognized for its anti-inflammatory properties, likely involving the inhibition of prostaglandin (B15479496) biosynthesis, the full spectrum of its biological interactions and precise molecular targets remains an area for potential in-depth investigation. ctdbase.org Future research could employ advanced biological assays and computational modeling to identify additional cellular pathways or protein interactions that this compound may influence. This could include exploring its effects on various signaling cascades, enzyme activities beyond cyclooxygenases, or receptor binding profiles that have not yet been thoroughly characterized. Such investigations could reveal novel mechanisms of action or off-target effects, opening possibilities for new therapeutic applications or a more nuanced understanding of its pharmacological profile.

Drug Repurposing Research for Novel Therapeutic Areas

Drug repurposing, or repositioning, involves identifying new therapeutic uses for existing drugs, offering a more efficient and cost-effective pathway for drug development due to their established safety profiles. tubitak.gov.tr this compound has been mentioned in broader screenings for potential activity in new areas, such as its inclusion in lists of compounds considered for repurposing against SARS-CoV-2 Mpro during the COVID-19 pandemic. tubitak.gov.trgoogle.comjustia.comgoogleapis.comgoogleapis.com While these mentions indicate its presence in high-throughput screening efforts, detailed research findings on novel therapeutic areas specifically for this compound beyond its NSAID classification are limited in publicly available literature. Future research could systematically investigate this compound's efficacy in conditions distinct from inflammation, such as certain infectious diseases, neurological disorders, or even specific cancer types, based on in silico predictions or preliminary in vitro observations. This would involve rigorous preclinical and potentially clinical studies to validate any new indications.

Integration of Omics Technologies in this compound Research (e.g., metabolomics, proteomics)

Advanced Delivery System Research from a Pharmaceutical Science Perspective

Advanced drug delivery systems aim to enhance therapeutic efficacy, improve drug solubility, control release rates, and reduce off-target effects by precisely delivering active pharmaceutical ingredients to specific sites. jneonatalsurg.comnih.gov Research in this area explores various formulations, including nanoparticles, liposomes, and ethosomes. jneonatalsurg.comappleacademicpress.comjddtonline.info For this compound, future pharmaceutical science research could focus on developing novel delivery systems to optimize its pharmacokinetic profile, potentially improving its bioavailability, extending its duration of action, or enabling targeted delivery to specific inflammatory sites. For example, encapsulating this compound in polymeric nanoparticles or liposomes could enhance its solubility and stability, while topical formulations using ethosomes could improve its skin permeation for localized anti-inflammatory effects. jneonatalsurg.comjddtonline.info While general advancements in drug delivery systems are well-documented, specific research on advanced delivery systems for this compound is not widely published.

Role in Personalized Medicine Research through Metabolic Phenotyping

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, often leveraging molecular and metabolic profiles. murdoch.edu.aufrontiersin.org Metabolic phenotyping, which involves the comprehensive analysis of an individual's metabolome, can provide insights into disease risks, progression, and response to treatment. nih.govfrontiersin.orgsingleron.bio In the context of this compound, personalized medicine research could investigate how an individual's unique metabolic phenotype influences their response to the compound. This could involve identifying specific metabolic biomarkers that predict efficacy or the likelihood of adverse reactions. By correlating an individual's metabolic profile with their therapeutic outcome, researchers could potentially develop strategies for dose optimization or patient stratification, ensuring that this compound is prescribed to individuals most likely to benefit with minimal side effects. frontiersin.org While the concept of personalized medicine through metabolic phenotyping is a growing field, specific studies applying this approach to this compound are not widely reported.

Continuous Environmental Monitoring and Risk Assessment Research Strategies

As pharmaceutical compounds are increasingly detected in the environment, continuous environmental monitoring and robust risk assessment strategies are crucial to understand and mitigate their potential ecological impact. certind.roe3s-conferences.orgepa.ie For a compound like this compound, research in this area would involve developing sensitive analytical methods for its detection in various environmental matrices (e.g., water, soil, wastewater). eurofinsus.com Subsequent risk assessment would evaluate its persistence, mobility, and potential ecotoxicity to aquatic and terrestrial organisms. e3s-conferences.orgepa.ie This research would inform strategies for responsible manufacturing, usage, and disposal to minimize environmental contamination. While general guidelines and methodologies for environmental monitoring and risk assessment in the pharmaceutical industry exist, specific studies focusing on the environmental fate and impact of this compound are not extensively detailed in the provided search results. certind.roe3s-conferences.orgeurofinsus.comcormica.comresearchgate.net

Q & A

Q. What are the established synthetic pathways for Terofenamate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves esterification or amidation of precursor molecules under controlled conditions. Key variables include temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst selection (e.g., DMAP for acyl transfer). Yield improvements (>85%) are often achieved via inert atmospheres to prevent hydrolysis. Purity is validated using HPLC (C18 columns, acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.2–8.1 ppm for aromatic protons) .

Q. What in vitro assays are most reliable for evaluating this compound’s anti-inflammatory activity?

Standard assays include:

- COX-2 inhibition : Measured via fluorometric kits (IC₅₀ values < 10 µM indicate high potency).

- Cytokine suppression : ELISA-based quantification of IL-6 and TNF-α in LPS-stimulated macrophages.

- Cell viability : MTT assays to rule out cytotoxicity (EC₅₀ > 100 µM recommended for therapeutic index). Positive controls (e.g., indomethacin) and triplicate runs are critical to mitigate assay variability .

Q. How should researchers address solubility challenges in this compound pharmacokinetic studies?

Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. For oral bioavailability studies, administer suspensions in 0.5% methylcellulose. Monitor plasma concentrations via LC-MS/MS with a lower quantification limit of 1 ng/mL to capture nonlinear absorption kinetics .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported efficacy across in vivo vs. in vitro models?

Discrepancies often arise from metabolic differences (e.g., hepatic first-pass effects) or species-specific receptor affinities. To reconcile results:

Q. How can computational modeling improve this compound’s target selectivity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify off-target interactions with COX-1 or prostaglandin receptors. Prioritize compounds with ΔG < −8 kcal/mol for COX-2 and >5 Å binding distances from COX-1 catalytic sites. Validate predictions with SPR-based binding assays .

Q. What statistical approaches are recommended for cross-study meta-analyses of this compound’s safety profile?

Use random-effects models (RevMan) to aggregate adverse event data, accounting for heterogeneity in dosing regimens and sample sizes. Stratify analyses by study design (RCTs vs. observational) and apply Egger’s test to assess publication bias. Report risk ratios with 95% CIs for hepatotoxicity and gastrointestinal events .

Q. How do researchers validate this compound’s metabolite structures in complex biological matrices?

Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling (¹³C/¹⁵N) to trace metabolic pathways. Fragment ions (m/z 120.08 for carboxylate) and isotopic patterns confirm structures. Cross-reference with synthetic standards via retention time alignment in UPLC-MS .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral data in repositories like Zenodo, with metadata compliant with ISA-Tab standards .

- Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal reporting and obtain IACUC approval for in vivo protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.